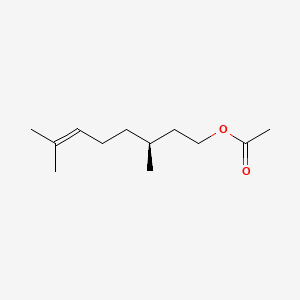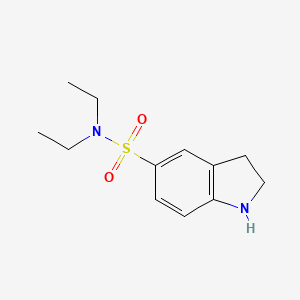
3,7-Dihydroxychromen-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of fisetin can occur through various methods, including extraction from natural sources or chemical synthesis. One common natural source is the Japanese wax tree (Rhus succedanea) , where fisetin is present in the leaves and fruits. Chemical synthesis involves the condensation of resorcinol and acetophenone derivatives. Researchers have also explored co-crystallization techniques to enhance fisetin’s bioavailability .
Aplicaciones Científicas De Investigación
Radical Scavenging Mechanisms : Fisetin, a molecule similar to 3,7-Dihydroxychromen-2-one, has been studied for its ability to scavenge hydroxyl and superoxide anion radicals. Research suggests its effectiveness in scavenging these radicals through different mechanisms in various solvents (Markovic et al., 2014).
Synthesis Studies : Studies have been conducted on the synthesis of compounds related to 3,7-Dihydroxychromen-2-one, such as 3-hexyl-1H-isochromen-1-one. These studies focus on the influence of catalysts, ligands, and reaction temperatures on the synthesis process (Zhou Ju-feng, 2011).
Enzymatic Interaction : The interaction and inhibition mechanisms of similar compounds with cytochrome P450 enzymes have been investigated. This research is crucial for understanding drug metabolism and the enzymatic processing of various compounds (P. Gannett et al., 1990).
Pharmaceutical Applications : Some derivatives of 3,7-Dihydroxychromen-2-one have been explored for their potential in pharmaceutical applications, including their role in synthesizing various bioactive compounds (Macias et al., 2009).
Molecular Cloning and Genetic Studies : Research has been conducted on the molecular cloning of enzymes like the 25-hydroxyvitamin D3 1α-hydroxylase, which shares homology with certain enzymes that might interact with 3,7-Dihydroxychromen-2-one. Such studies are significant for understanding genetic diseases related to calcium metabolism (Monkawa et al., 1997).
Propiedades
IUPAC Name |
3,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEMZFGSPKRSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426089 | |
| Record name | 3,7-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydroxychromen-2-one | |
CAS RN |
22065-03-8 | |
| Record name | 3,7-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde](/img/structure/B1623923.png)
![4-[(2-nitrophenyl)amino]butanoic Acid](/img/structure/B1623924.png)



![(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide](/img/structure/B1623930.png)


